molecular formula C8H11BrClNO B1378182 2-(2-Bromoethoxy)aniline, HCl CAS No. 1393442-08-4

2-(2-Bromoethoxy)aniline, HCl

Cat. No.: B1378182
CAS No.: 1393442-08-4
M. Wt: 252.53 g/mol
InChI Key: MGAJSKCZCYNTBM-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)aniline hydrochloride is an organic compound with the molecular formula C8H11BrClNO. It is a derivative of aniline, where the aniline ring is substituted with a bromoethoxy group. This compound is often used in various chemical syntheses and research applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethoxy)aniline hydrochloride typically involves the reaction of 2-bromoethanol with aniline in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate.

    Solvent: An organic solvent such as dichloromethane or ethanol.

    Temperature: Room temperature to moderate heating (25-60°C).

Industrial Production Methods: In an industrial setting, the production of 2-(2-Bromoethoxy)aniline hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoethoxy)aniline hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The aniline ring can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Zinc or iron powder in the presence of hydrochloric acid.

Major Products:

Scientific Research Applications

2-(2-Bromoethoxy)aniline hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(2-Bromoethoxy)aniline hydrochloride involves its interaction with biological molecules through:

Comparison with Similar Compounds

  • 2-(2-Chloroethoxy)aniline hydrochloride
  • 2-(2-Iodoethoxy)aniline hydrochloride
  • 2-(2-Fluoroethoxy)aniline hydrochloride

Comparison:

Properties

IUPAC Name

2-(2-bromoethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c9-5-6-11-8-4-2-1-3-7(8)10;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAJSKCZCYNTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCCBr.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393442-08-4
Record name Benzenamine, 2-(2-bromoethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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